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molecular formula C8H9NO3S B8741568 1-(Ethylsulfinyl)-4-nitrobenzene CAS No. 7205-70-1

1-(Ethylsulfinyl)-4-nitrobenzene

Cat. No. B8741568
M. Wt: 199.23 g/mol
InChI Key: AFCWNANLOYZRSC-UHFFFAOYSA-N
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Patent
US08735412B2

Procedure details

428 mg (2.64 mmol) of iron(III) chloride was added to a mixture of 16.86 g (92.02 mmol) of 1-ethylsulfanyl-4-nitrobenzene in 75 ml acetonitrile and it was stirred for 10 minutes at room temperature. Then 22.44 g (98.44 mmol) of periodic acid was added in portions, so that the temperature did not exceed 30° C. The mixture was stirred for 50 minutes and was then added, with stirring, to a mixture of 170 ml DCM, 500 ml ice water and 100 g sodium thiosulfate pentahydrate. It was extracted with DCM (2×). The combined organic phases were dried (Na2SO4), filtered and concentrated by evaporation. The residue obtained was recrystallized from ethyl acetate/hexane. 12.49 g (62.69 mmol; yield: 68%) of the product was obtained.
Quantity
22.44 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate pentahydrate
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
16.86 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
428 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)[CH3:2].I(O)(=O)(=O)=[O:14].C(Cl)Cl.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.[Fe](Cl)(Cl)Cl>[CH2:1]([S:3]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)=[O:14])[CH3:2] |f:3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
22.44 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
C(Cl)Cl
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Name
sodium thiosulfate pentahydrate
Quantity
100 g
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
16.86 g
Type
reactant
Smiles
C(C)SC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
428 mg
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 50 minutes
Duration
50 min
ADDITION
Type
ADDITION
Details
was then added
EXTRACTION
Type
EXTRACTION
Details
It was extracted with DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
12.49 g (62.69 mmol; yield: 68%) of the product was obtained

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)S(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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